Primidone EP Impurity D: Sole Pharmacopeial Marker
2-Cyano-2-phenylbutanamide is the defined chemical entity for Primidone EP Impurity D, as per the European Pharmacopoeia (EP) [1]. It is not a general α-cyanoamide, but a specific marker required for analytical method development and validation in Abbreviated New Drug Applications (ANDAs) for primidone [1]. This regulatory designation establishes a non-negotiable requirement; no other α-cyanoamide analog can substitute for this exact compound in a compliant analytical workflow [1].
| Evidence Dimension | Regulatory Identity |
|---|---|
| Target Compound Data | (2RS)-2-cyano-2-phenylbutanamide |
| Comparator Or Baseline | Other α-cyanoamides (e.g., 2-cyano-2-methylbutanamide) |
| Quantified Difference | Not applicable; comparator is not listed in EP or USP for this application. |
| Conditions | Pharmaceutical quality control per EP/USP guidelines |
Why This Matters
This is the only compound that meets pharmacopeial requirements for primidone impurity testing, making it essential for laboratories supporting ANDA submissions.
- [1] SynZeal. Primidone EP Impurity D | 80544-75-8. Chemical name: (2RS)-2-cyano-2-phenylbutanamide (as per EP). View Source
